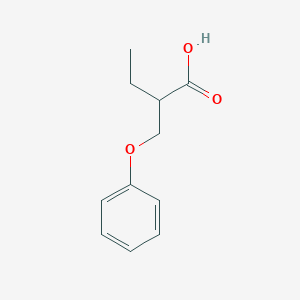

2-(Phenoxymethyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenoxymethyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It is a type of organic compound that is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 2-(Phenoxymethyl)butanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software or online databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenoxymethyl)butanoic acid include its molecular weight, which is 194.23 . Other properties such as melting point, boiling point, and density can be found in specific databases .Applications De Recherche Scientifique

Antioxidant Phenolic Compounds

Phenolic compounds from natural sources, such as walnut kernels and maple syrup, have been studied for their antioxidant activities. These studies isolate and identify phenolic compounds demonstrating significant antioxidant activities, suggesting the potential application of related phenolic acids in food chemistry and pharmacology for their health benefits (Zijia Zhang et al., 2009); (Liya Li, N. Seeram, 2010).

Biodegradable Polymers

Research into poly-β-hydroxybutyrate (PHB), a biodegradable polymer, includes identifying chemical markers for PHB in microbial cells, which has implications for environmental biotechnology and waste management. This work underscores the importance of biodegradable polymers and their potential applications in reducing plastic pollution (B. E. Watt, S. Morgan, A. Fox, 1991).

Renewable Chemical Building Blocks

Phloretic acid, derived from renewable resources, is explored as a building block for polybenzoxazine, highlighting the shift towards sustainable alternatives in material science. This research demonstrates the potential for using renewable phenolic compounds in creating advanced materials with desirable thermal and mechanical properties (Acerina Trejo-Machin et al., 2017).

Herbicide Chemistry

The environmental behavior of phenoxyalkanoic acid herbicides, including their adsorption, degradation, and potential for groundwater contamination, is critically reviewed. This research is vital for understanding the ecological impact of herbicides and developing strategies to mitigate their environmental footprint (T. Paszko et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally related to phenoxymethylpenicillin, a penicillin antibiotic . Penicillins primarily target bacterial cell wall synthesis enzymes, known as penicillin-binding proteins (PBPs) . These proteins are crucial for bacterial cell wall synthesis and maintenance, as well as cell division .

Mode of Action

Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to PBPs located inside the bacterial cell wall . This disrupts the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

Butanoic acid, a structurally related compound, is involved in several metabolic pathways, including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which include compounds like 2-(phenoxymethyl)butanoic acid, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

Based on its structural similarity to phenoxymethylpenicillin, it may potentially interfere with bacterial cell wall synthesis, leading to bacterial cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Phenoxymethyl)butanoic acid. For instance, boronic acids and their esters, including 2-(Phenoxymethyl)butanoic acid, are only marginally stable in water, which could influence their action and stability . Furthermore, the pH of the environment can significantly influence the rate of hydrolysis of these compounds .

Propriétés

IUPAC Name |

2-(phenoxymethyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-9(11(12)13)8-14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYACMNXEFKCMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenoxymethyl)butanoic acid | |

CAS RN |

1891211-77-0 |

Source

|

| Record name | 2-(phenoxymethyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)

![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)